8-(Methoxymethyl)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Methoxymethyl)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol is a complex organic compound that features a benzazepine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Methoxymethyl)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol typically involves multiple steps. One common method includes the reaction of a benzylamine derivative with formaldehyde dimethyl acetal (FDMA) in the presence of a catalyst such as ZrO(OTf)2 . This reaction forms the methoxymethyl group on the benzazepine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-(Methoxymethyl)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce a fully saturated benzazepine ring.
Scientific Research Applications
8-(Methoxymethyl)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(Methoxymethyl)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways and molecular interactions are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 8-Methoxymethyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
- 8-Methylmercaptomethyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
Uniqueness
8-(Methoxymethyl)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
113080-87-8 |
---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
8-(methoxymethyl)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol |
InChI |
InChI=1S/C18H21NO2/c1-21-12-15-9-14-7-8-19-11-17(16(14)10-18(15)20)13-5-3-2-4-6-13/h2-6,9-10,17,19-20H,7-8,11-12H2,1H3 |
InChI Key |
AULOZUANSWNEMP-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=C2C(CNCCC2=C1)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.